molecular formula C20H20FN3O2 B2867596 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide CAS No. 1170877-81-2

4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2867596
CAS No.: 1170877-81-2
M. Wt: 353.397
InChI Key: IRNCAFRBWNPJGW-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule belonging to the class of pyrazole-3-carboxamide derivatives. This compound is characterized by a 1-(4-fluorophenyl) group attached to the pyrazole ring and a phenethyl moiety linked via a carboxamide group at the pyrazole's 3-position, with an ethoxy substituent at the 4-position . Pyrazole cores are recognized as privileged scaffolds in medicinal chemistry and are known to exhibit a wide spectrum of biological activities . Specifically, structurally related pyrazole-3-carboxamide compounds have been identified as key intermediates or target molecules in pharmacological research, particularly in the development of ligands for receptors such as the cannabinoid receptors . The presence of the 4-ethoxy and carboxamide functional groups is strategically important for modulating the compound's electronic properties, solubility, and its interaction with biological targets, which can be critical for optimizing binding affinity and selectivity . Research into analogous pyrazole derivatives has shown potential in various therapeutic areas, including serving as inhibitors for specific kinases or other enzyme systems involved in cell proliferation and inflammation . This compound is offered exclusively for research applications such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is supplied with guaranteed high purity and is strictly for research use only. It is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(2-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-2-26-18-14-24(17-10-8-16(21)9-11-17)23-19(18)20(25)22-13-12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNCAFRBWNPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Using Preformed Pyrazole Carboxylic Acids

Patents such as describe the use of pre-synthesized pyrazole-3-carboxylic acids (e.g., 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid ) coupled with phenethylamine via thionyl chloride -mediated acid chloride formation. This method bypasses ester hydrolysis but requires stringent anhydrous conditions.

Critical Analysis of Methodologies

Efficiency of Cyclization vs. Alkylation Routes

  • Cyclization Route (Primary Method): Higher overall yield (65–80%) but requires precise control of cyclization conditions to avoid regioisomeric byproducts.
  • Alkylation Route: Lower yield (50–60%) due to competing side reactions but offers flexibility in introducing diverse alkoxy groups.

Role of Coupling Reagents

  • BOP vs. Thionyl Chloride: BOP minimizes racemization and is preferred for heat-sensitive substrates, whereas thionyl chloride is cost-effective but generates corrosive byproducts.

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. For example:

  • 1H NMR: Signals at δ 7.12–6.88 ppm (para-substituted fluorophenyl), δ 3.63 ppm (NHCH2CH2), and δ 1.41 ppm (ethoxy CH3).
  • HRMS: Molecular ion peak at m/z 353.4 [M+H]+ corresponding to C20H20FN3O2.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents: Dichloromethane (coupling), methanol (hydrolysis), and acetic acid (cyclization) due to compatibility with intermediates.
  • Waste Reduction: Distillation recovery of DCM and methanol is standard in large-scale production.

Impurity Control

Chromatographic purification ensures ≤1% impurities, as reported in. Key impurities include regioisomeric pyrazoles and unreacted phenethylamine, which are removed via gradient elution.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in medicinal chemistry.

Biology: Biologically, 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide has shown potential as a ligand for various receptors. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: Medically, this compound has been investigated for its pharmacological properties. It may exhibit anti-inflammatory, analgesic, or antipyretic activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets. The pyrazole ring interacts with enzymes or receptors, modulating their activity. The phenethylamide moiety enhances the compound's affinity for these targets, leading to biological responses.

Comparison with Similar Compounds

Structural Influence :

  • Phenethyl vs. Cyclohexyl : The phenethyl group in the target compound provides flexibility and moderate hydrophobicity, balancing blood-brain barrier penetration and plasma protein binding.
  • Fluorophenyl positioning : Fluorine at the para position optimizes steric and electronic effects for receptor interactions, as seen in analogs with similar substitutions .

Isostructural Halogen-Substituted Thiazoles (Compounds 4 and 5)

Compounds 4 (chlorophenyl) and 5 (fluorophenyl) from and exhibit isostructural crystal packing but differ in halogen substituents:

  • Chlorine vs. Fluorine, being smaller, minimizes steric hindrance in biological interactions.
  • Biological implications : Fluorine’s electronegativity may improve binding affinity to targets like kinases or GPCRs, whereas chlorine could enhance stability in solid-state formulations .

Naphtho-Annulated Porphyrins and Planarity Effects

highlights that 4-fluorophenyl groups induce nonplanar geometries in porphyrins due to steric repulsion. While the target compound lacks a porphyrin core, its 4-fluorophenyl group may similarly distort planarity, affecting:

  • Conformational flexibility: Nonplanar structures could enable better adaptation to binding pockets.
  • Photophysical properties : Relevant if the compound is explored for imaging applications, though this is speculative based on current data .

Biological Activity

4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound can be described by its molecular formula C18H20FN3O2C_{18}H_{20}FN_3O_2 and has a molecular weight of 335.37 g/mol. Its structure features a pyrazole ring substituted with an ethoxy group and a fluorophenyl moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. Specifically, compounds similar to 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide have shown significant inhibitory effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds within this class have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO) . This suggests that 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide may possess similar anti-inflammatory capabilities.

Antibacterial Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. Some studies indicate that these compounds can disrupt bacterial cell membranes, leading to cell lysis . The specific activity of 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide against various bacterial strains remains to be fully characterized.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Modifications at different positions on the pyrazole ring and substituent groups significantly influence their pharmacological properties. For example, the introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance potency against certain biological targets .

Modification Effect on Activity
Addition of FluorineIncreases potency against cancer targets
Ethoxy GroupEnhances solubility and bioavailability
Phenethyl SubstitutionModulates receptor binding affinity

Case Studies

  • Antitumor Efficacy : A study demonstrated that a related pyrazole derivative exhibited complete tumor stasis in a gastric carcinoma xenograft model following oral administration . This highlights the potential therapeutic application of 4-ethoxy-1-(4-fluorophenyl)-N-phenethyl-1H-pyrazole-3-carboxamide in oncology.
  • Anti-inflammatory Mechanism : Research indicated that certain pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting LPS-induced NO production . This suggests that our compound could also exert similar anti-inflammatory effects.

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